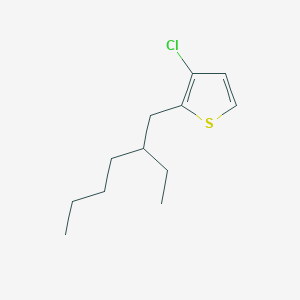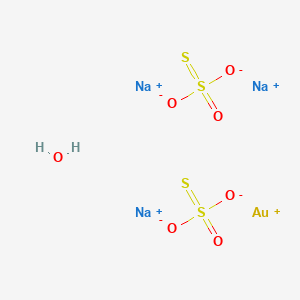
Trisodium;dioxido-oxo-sulfanylidene-lambda6-sulfane;gold(1+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AuNa3(S2O3)2⋅xH2O
. It is a coordination complex where gold is in the +1 oxidation state, coordinated with thiosulfate anions and sodium cations. This compound is known for its applications in various fields, including chemistry, medicine, and industry.Preparation Methods
Synthetic Routes and Reaction Conditions: Gold(I) sodium thiosulfate hydrate can be synthesized through the reaction of gold(I) chloride with sodium thiosulfate in an aqueous solution. The reaction typically proceeds as follows:
AuCl+2Na2S2O3→Na3[Au(S2O3)2]+NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of gold(I) sodium thiosulfate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Types of Reactions:
Oxidation: Gold(I) sodium thiosulfate hydrate can undergo oxidation reactions, where the gold(I) is oxidized to gold(III).
Reduction: It can also be reduced back to elemental gold under certain conditions.
Substitution: The thiosulfate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or chlorine can be used to oxidize gold(I) to gold(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce gold(I) to elemental gold.
Substitution Reactions: Ligands such as cyanide or thiocyanate can replace thiosulfate under appropriate conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold.
Substitution: Various gold(I) complexes with different ligands.
Scientific Research Applications
Gold(I) sodium thiosulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of organogold compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antirheumatic properties.
Medicine: It has been explored for its therapeutic potential in treating rheumatoid arthritis and other inflammatory conditions.
Industry: The compound is used in gold plating and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which gold(I) sodium thiosulfate hydrate exerts its effects involves the interaction of gold ions with biological molecules. Gold ions can bind to thiol groups in proteins, altering their function and leading to anti-inflammatory effects. The thiosulfate ligands help stabilize the gold ions and facilitate their transport and interaction with target molecules.
Comparison with Similar Compounds
Gold(I) sodium thiosulfate hydrate can be compared with other gold(I) compounds such as:
Gold(I) chloride (AuCl): Unlike gold(I) sodium thiosulfate hydrate, gold(I) chloride is less stable and more reactive.
Gold(I) cyanide (AuCN): This compound is used in gold plating but is more toxic compared to gold(I) sodium thiosulfate hydrate.
Gold(I) thiomalate: Used in medicine for its anti-inflammatory properties, similar to gold(I) sodium thiosulfate hydrate but with different pharmacokinetics and toxicity profiles.
Gold(I) sodium thiosulfate hydrate is unique due to its stability, solubility in water, and lower toxicity, making it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
AuH2Na3O7S4 |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);hydrate |
InChI |
InChI=1S/Au.3Na.2H2O3S2.H2O/c;;;;2*1-5(2,3)4;/h;;;;2*(H2,1,2,3,4);1H2/q4*+1;;;/p-4 |
InChI Key |
ZGVOAEZGMDDTAY-UHFFFAOYSA-J |
Canonical SMILES |
O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


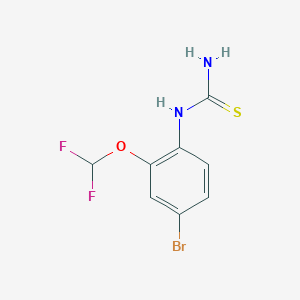
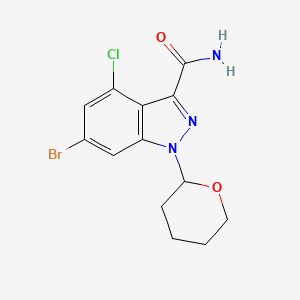
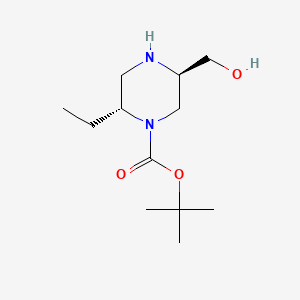
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)
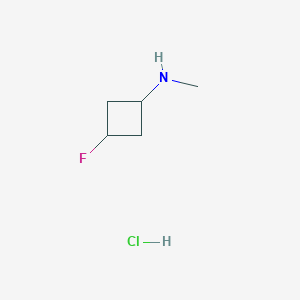
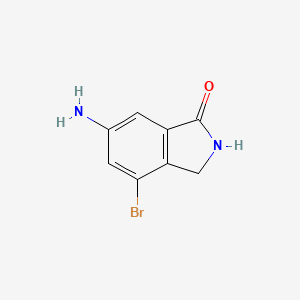
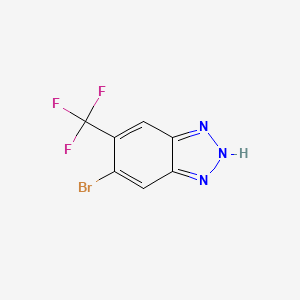
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
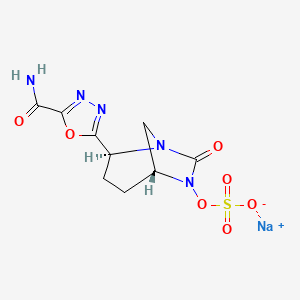
![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
